An In-depth Technical Guide to the Structure and Application of Fmoc-Lys(6'-FAM)-OH
An In-depth Technical Guide to the Structure and Application of Fmoc-Lys(6'-FAM)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(6-Carboxyfluorescein)-L-lysine, commonly abbreviated as Fmoc-Lys(6'-FAM)-OH. This reagent is a cornerstone in modern biochemistry and proteomics, enabling the precise, site-specific introduction of the widely-used fluorescein (FAM) fluorophore into synthetic peptides. We will deconstruct its molecular architecture, detailing the individual roles of the lysine backbone, the base-labile Fmoc protecting group, and the fluorescent FAM moiety. This guide offers insights into its physicochemical properties, synthesis, and practical application in Solid-Phase Peptide Synthesis (SPPS), supported by detailed protocols and workflow diagrams. The objective is to provide researchers with the foundational knowledge required to effectively utilize this versatile tool for creating fluorescently labeled peptides for a range of applications, including FRET-based enzyme assays, protein binding studies, and cellular imaging.
Introduction: The Role of Fluorescently Labeled Amino Acids
The covalent attachment of fluorescent dyes to biomolecules is an indispensable technique in the life sciences.[1][2] Fluorescently labeled peptides, in particular, serve as powerful probes for visualizing, tracking, and quantifying biological processes with high sensitivity and specificity.[3] By incorporating a fluorophore into a peptide sequence, researchers can monitor enzymatic activity, analyze receptor-ligand interactions, determine protein localization within cells, and measure conformational changes.[3][4] Fmoc-Lys(6'-FAM)-OH is a key building block in this field, offering a pre-packaged solution for incorporating the popular FAM dye into a peptide sequence using standard and well-established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[5][6]
The Molecular Architecture of Fmoc-Lys(6'-FAM)-OH
The structure of Fmoc-Lys(6'-FAM)-OH is a sophisticated amalgamation of three distinct chemical entities, each with a specific function. Understanding this tripartite structure is crucial for its successful application. The molecular formula is C42H34N2O10 and the molecular weight is approximately 726.7 g/mol .[5][7][8]
2.1. The Core Components
The molecule can be broken down into three fundamental parts:
-
L-Lysine: The amino acid scaffold.
-
Nα-Fmoc Group: A temporary protecting group on the alpha-amino terminus.
-
Nε-6-FAM Group: The fluorescent dye permanently attached to the side-chain (epsilon) amino group.
Caption: Core components of the Fmoc-Lys(6'-FAM)-OH molecule.
2.2. The Nα-Fmoc Protecting Group: Ensuring Sequential Assembly
The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to the α-amino group of the lysine. Its primary function is to prevent this amine from participating in unwanted reactions during the coupling of the subsequent amino acid in a peptide chain.
-
Mechanism of Action: The Fmoc group is stable under the acidic conditions used for cleaving many side-chain protecting groups but is readily removed by treatment with a mild base, typically a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[9][10]
-
Deprotection Chemistry: The deprotection proceeds via a base-catalyzed β-elimination mechanism. The base abstracts the acidic proton on the 9-position of the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamate, which then decarboxylates.[9][11] The liberated DBF is a reactive electrophile and is immediately trapped by the secondary amine base to form a stable adduct, driving the reaction to completion.[9]
Caption: The base-catalyzed deprotection workflow for the Fmoc group.
2.3. The Nε-(6-Carboxyfluorescein) Fluorophore
The key functional component is the 6-carboxyfluorescein (6-FAM) dye, which is attached via a stable amide bond to the ε-amino group of the lysine side chain.[6]
-
Structure: FAM is a derivative of fluorescein, a highly fluorescent organic compound.[1] The "6-" designation specifies the point of attachment; the carboxylic acid on the 6-position of the bottom phenyl ring is used to form the amide linkage. It is important to note that commercial synthesis of carboxyfluorescein often results in a mixture of isomers, 5-carboxyfluorescein and 6-carboxyfluorescein. Therefore, reagents are commonly sold as "5/6-FAM" mixtures.[5][12] For applications requiring high purity and well-defined structure, single-isomer preparations are available and recommended.[12]
-
Functionality: This linkage is permanent and is designed to remain intact throughout the peptide synthesis, cleavage, and purification processes. Once incorporated, the FAM moiety imparts its fluorescent properties to the final peptide.
Physicochemical and Spectroscopic Properties
The utility of Fmoc-Lys(6'-FAM)-OH is defined by its physical and, most importantly, its spectral characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C42H34N2O10 | [7][8][13] |
| Molecular Weight | ~726.7 g/mol | [5][7][8] |
| Appearance | Yellow to orange solid | [7] |
| Excitation Max (λex) | ~493 nm | [5] |
| Emission Max (λem) | ~517 nm | [5] |
| Molar Extinction Coeff. | ~83,000 cm⁻¹ M⁻¹ at λex | [5] |
| Optimal pH Range | 7.5 - 8.5 | [4][14] |
| Solubility | Soluble in DMF, DMSO | [5] |
Note: Spectral properties can be influenced by the local environment, including pH and solvent polarity. Fluorescence decreases significantly below pH 7.[14]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Lys(6'-FAM)-OH is its incorporation into a peptide sequence during automated or manual SPPS.
4.1. Detailed Protocol for Incorporation
This protocol assumes a standard Fmoc-SPPS workflow on a resin support. The procedure outlines the steps for adding the Fmoc-Lys(6'-FAM)-OH unit to a growing peptide chain that already has a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-Lys(5/6-FAM)-OH
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[6]
-
Solvent: High-purity, peptide-synthesis-grade DMF
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 15-30 minutes. If the previous amino acid was just deprotected, wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Lys(5/6-FAM)-OH (1.5 to 3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU, 1.45 to 2.9 eq.) and HOBt (1.5 to 3 eq.).
-
Add the base (DIPEA, 3 to 6 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Causality: Pre-activation converts the carboxylic acid of the amino acid derivative into a more reactive ester, facilitating efficient amide bond formation with the resin-bound amine. The bulky nature of the FAM dye can sterically hinder the reaction, so robust activation is critical.[6]
-
-
Coupling Reaction:
-
Drain the DMF from the swelled resin.
-
Immediately add the activation solution to the resin.
-
Agitate the mixture at room temperature for 2 to 4 hours.
-
Field Insight: Due to the steric bulk of the FAM group, a standard coupling time of 1 hour may be insufficient.[6] A longer duration or a double-coupling strategy (repeating steps 2 and 3) is often required to ensure the reaction goes to completion.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result (e.g., beads remain colorless in the Kaiser test) indicates a complete coupling reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5-7 times) to remove all excess reagents and byproducts.
-
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with an acetylating agent like acetic anhydride and a base (e.g., DIPEA) in DMF for 10-15 minutes.
-
Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group on the newly added Lys(FAM) residue to continue the peptide chain elongation.
4.2. SPPS Workflow Visualization
Caption: SPPS cycle for incorporating Fmoc-Lys(6'-FAM)-OH into a peptide.
Critical Considerations in Synthesis and Handling
-
Light Sensitivity: FAM is a fluorophore and is susceptible to photobleaching. The solid reagent and peptides containing it should be stored protected from light.[5] All synthesis and purification steps should be performed with minimal light exposure (e.g., by using amber vials or covering glassware with foil).
-
Purification: The hydrophobicity of the FAM dye can significantly alter the chromatographic properties of the labeled peptide. RP-HPLC purification methods may need to be adjusted (e.g., using a shallower gradient or a different organic modifier) to achieve good separation from unlabeled or incompletely synthesized peptides.
-
Storage: Store the solid reagent under desiccation at < -15°C.[5] Solutions in DMF or DMSO should be stored frozen and protected from light.
Conclusion
Fmoc-Lys(6'-FAM)-OH is a meticulously designed chemical tool that bridges the worlds of synthetic peptide chemistry and fluorescence-based biological assays. Its structure, featuring an orthogonally protected alpha-amine and a permanently labeled side chain, allows for its straightforward inclusion into peptides via established SPPS methodologies. By understanding its molecular architecture, chemical reactivity, and spectral properties, researchers can confidently synthesize high-quality, fluorescently labeled peptides, thereby enabling sophisticated investigations into complex biological systems.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
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Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]
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Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Colorimetric and fluorometric characterization of peptide FAM-G(PRGPOG)5. Retrieved from [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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Itk Diagnostics BV. (n.d.). FMOC-Lys(5/6-FAM)-OH. Retrieved from [Link]
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Anaspec. (n.d.). Fmoc-Lys(5/6-FAM)-OH. Retrieved from [Link]
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SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fmoc-Lys(5-FAM)-OH. PubChem Compound Database. Retrieved from [Link]
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MoBiTec. (n.d.). Fmoc-Lys(5/6-FAM)-OH. Retrieved from [Link]
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Tokmina-Roszyk, M., et al. (2013). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. Biopolymers. Retrieved from [Link]
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Hötzer, B., et al. (2012). Fluorescent labeling and modification of proteins. Journal of Chemical Biology. Retrieved from [Link]
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Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. Retrieved from [Link]
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Yuan, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Molecules. Retrieved from [Link]
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ResearchGate. (2015). How do I label an amino acid (in particular, lysine, polylysine or polyarginine) with a fluorescently active agent?. Retrieved from [Link]
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Roark, A., & Korn, M. (n.d.). Analysis of An Amino Acid Labeled Fluorescent Dye. Liberty University. Retrieved from [Link]
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Aapptec Peptides. (2013). Synthesis and Use of Fmoc-Lys(5-Fam)-OH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid. PubChem Compound Database. Retrieved from [Link]
-
metabion. (n.d.). 6-Fam. Retrieved from [Link]
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